N-(4-methylpyridin-2-yl)-1,1-dioxothiane-4-carboxamide
Description
N-(4-methylpyridin-2-yl)-1,1-dioxothiane-4-carboxamide is a synthetic compound known for its potential antibacterial properties. It has been studied for its efficacy against various bacterial strains, particularly those producing extended-spectrum β-lactamase (ESBL), which are resistant to many antibiotics .
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-1,1-dioxothiane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-2-5-13-11(8-9)14-12(15)10-3-6-18(16,17)7-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHLSUUJJPUKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-methylpyridin-2-yl)-1,1-dioxothiane-4-carboxamide typically involves the reaction of 4-methylpyridin-2-amine with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
N-(4-methylpyridin-2-yl)-1,1-dioxothiane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
N-(4-methylpyridin-2-yl)-1,1-dioxothiane-4-carboxamide has several scientific research applications:
Mechanism of Action
The antibacterial activity of N-(4-methylpyridin-2-yl)-1,1-dioxothiane-4-carboxamide is believed to be due to its ability to inhibit the activity of β-lactamase enzymes produced by resistant bacteria. These enzymes break down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, the compound helps restore the efficacy of β-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)-1,1-dioxothiane-4-carboxamide can be compared with other similar compounds such as:
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound also exhibits antibacterial properties but may differ in its spectrum of activity and potency.
N-(4-methylpyridin-2-yl)benzenesulfonamide: Another antibacterial agent with a different core structure, which may affect its mechanism of action and efficacy.
The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit β-lactamase enzymes and combat resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
